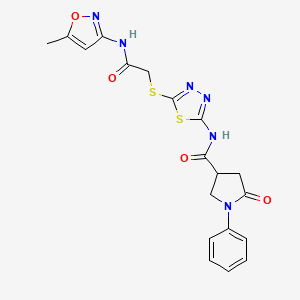
N-(5-((2-((5-甲基异恶唑-3-基)氨基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-5-氧代-1-苯基吡咯烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O4S2 and its molecular weight is 458.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多晶型研究
这种化合物已被用于研究含酰胺化合物的多晶型现象 . 这些化合物的超分子结构高度依赖于侧链取代基 . 已探索异恶唑取代基对多晶型形成的潜在影响,导致发现了该化合物的三种不同形式 .
结晶机理
该化合物已被用于理解含酰胺化合物的结晶机理 . 基于超分子簇对晶体相互作用和能量含量的深入分析,研究人员提出了结晶机理 .
合成分析
已报道从容易获得的原料合成N-(5-甲基异恶唑-3-基)-2-(5-芳基-1,3,4-恶二唑-2-基)乙酰胺. 此合成过程突出了该化合物在生成具有不同生物活性的衍生物方面的通用性.
分子结构分析
虽然关于该化合物本身的分子结构分析的具体研究很少,但对相关化合物的研究提供了对结构决定因素的见解,这些决定因素对于它们的生物活性和化学反应性至关重要.
化学反应和性质
通过各种化学氧化过程探索了该化合物及其衍生物的化学反应性. 这些研究揭示了该化合物官能团的反应性,为进一步的化学修饰铺平了道路.
物理性质分析
使用电子衍射等技术确定了相关乙酰胺衍生物的物理性质,包括它们的晶态. 这些信息对于了解该化合物在不同条件下的物理行为和稳定性至关重要.
化学性质分析
可以通过对类似化合物的研究推断该化合物的化学性质,例如酸度和碱度. 例如,测定新合成的乙酰胺衍生物的pKa值提供了对其酸碱性质的见解.
抗菌活性
一项研究合成了N-(5-甲基异恶唑-3-基)-2-(5-芳基-1,3,4-恶二唑-2-基)乙酰胺,揭示了它们对细菌和真菌菌株的潜在体外抗菌活性.
属性
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S2/c1-11-7-14(24-29-11)20-15(26)10-30-19-23-22-18(31-19)21-17(28)12-8-16(27)25(9-12)13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3,(H,20,24,26)(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYGABRKZWFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














